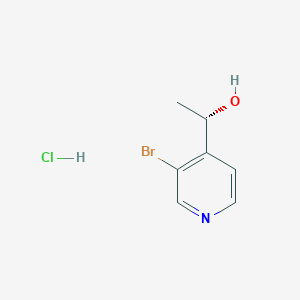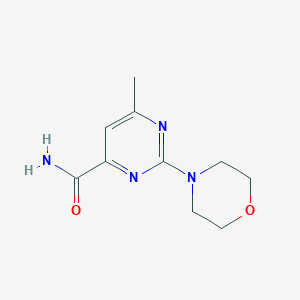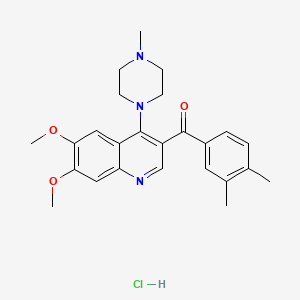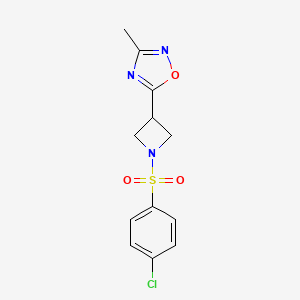![molecular formula C10H10ClNO3 B2654640 3-[(3-Chlorobenzoyl)amino]propanoic acid CAS No. 500191-89-9](/img/structure/B2654640.png)
3-[(3-Chlorobenzoyl)amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Renewable Building Blocks for Material Science
Phloretic acid, a naturally occurring phenolic compound, is explored as a renewable building block in material science. It enhances the reactivity of molecules towards benzoxazine ring formation, a vital component in creating materials with suitable thermal and thermo-mechanical properties for various applications (Trejo-Machin et al., 2017).
Structural Study in Chemistry
Amino alcohols reacted with quinaldinic acid to form salts, showing distinct hydrogen bonding and π∙∙∙π stacking interactions. This study provides insights into the structural diversity and reactivity of amino alcohol salts (Podjed & Modec, 2022).
Organic Synthesis
Propanephosphonic acid anhydride, a coupling and dehydrating agent, is used in various reactions, including condensation, functional group transformation, and drug molecule synthesis. It highlights the versatile applications of propanoic acid derivatives in organic synthesis (Vishwanatha et al., 2013).
Biotechnology and Enzymatic Reactions
In biotechnology, yeast reductase has been used for the asymmetric synthesis of 3-chloro-1-phenyl-1-propanol, demonstrating the role of propanoic acid derivatives in producing chiral intermediates for drugs (Choi et al., 2010).
Synthesis of Biologically Active Compounds
3-(Aminothiocarbonylthio)propanoic acids are intermediates in synthesizing biologically active thiazan-4-ones, highlighting their role in pharmaceutical chemistry (Orlinskii, 1996).
Pharmacological Research
Chlorogenic acid, a phenolic acid compound found in green coffee extracts and tea, demonstrates various therapeutic roles. Its ability to modulate lipid and glucose metabolism is of particular interest in treating metabolic disorders (Naveed et al., 2018).
properties
IUPAC Name |
3-[(3-chlorobenzoyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c11-8-3-1-2-7(6-8)10(15)12-5-4-9(13)14/h1-3,6H,4-5H2,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSWPDPVKYKRPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Chlorobenzoyl)amino]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxy-2-phenylbutyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2654558.png)



![4-[Methyl(prop-2-enyl)sulfamoyl]benzoic acid](/img/structure/B2654566.png)
![Thiocyanic acid [4-[(2-chloro-1-oxoethyl)amino]-3,5-dimethylphenyl] ester](/img/structure/B2654567.png)
![1-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2654568.png)
![2-phenyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2654569.png)




![4-[bis(2-methylpropyl)sulfamoyl]-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2654576.png)
![3-(4-Chlorophenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2654577.png)